molecular formula C43H53NO15 B15288425 Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt

Cat. No.: B15288425
M. Wt: 823.9 g/mol
InChI Key: HABZZLXXUPZIJD-AXVNSEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt is a synthetic peptide compound used primarily in research settingsThe compound is often utilized in neurology research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process is optimized to reduce waste and improve yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt can be compared to other similar peptides, such as:

These comparisons highlight the unique sequence and properties of this compound, making it a valuable tool in various research fields.

Properties

Molecular Formula

C43H53NO15

Molecular Weight

823.9 g/mol

IUPAC Name

[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27+,28-,30+,31-,32+,33+,35-,41-,42-,43-/m1/s1

InChI Key

HABZZLXXUPZIJD-AXVNSEDSSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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